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Compound of Interest

Compound Name: 6-Bromohex-5-EN-1-OL

Cat. No.: B12618760

A guide for researchers, scientists, and drug development professionals on the structural
elucidation of organobromine compounds.

While the precise crystal structure of 6-bromohex-5-en-1-ol remains undetermined in publicly
accessible literature, a comparative analysis of structurally related bromoalkene derivatives
offers valuable insights into the solid-state conformations and intermolecular interactions that
govern the crystallographic packing of this class of compounds. This guide provides a detailed
comparison of the crystal structures of representative bromoalkene derivatives, outlines the
general experimental protocols for single-crystal X-ray diffraction, and presents the
crystallographic data in a standardized format to facilitate understanding and further research.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for selected bromoalkene
derivatives, offering a basis for comparing their solid-state structures.
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Parameter

(Z)-1-bromo-1-nitro-2-

4-bromo-N-(2-bromo-3-
nitrobenzyl)-2-

phenylethenel1][2] nitronaphthalen-1-amine[3]
Chemical Formula CsHeBrNO2 C17H11Br2NzOa4
Crystal System Orthorhombic Monoclinic
Space Group Pbca P2i/c
Unit Cell Dimensions
a (A) 11.5296(6) 10.0983(4)
b (A) 7.5013(5) 13.0118(5)
c () 19.7187(12) 14.1558(6)
a (%) 90 90
B (°) 920 108.635(2)
y () 90 90
Volume (A3) 1705.5(2) 1759.54(13)
Z (molecules/unit cell) 8 4
Key Bond Lengths (A)
C-Br 1.866(3) 1.896(2), 1.901(2)
c=C 1.332(5) N/A (aromatic)
**Key Bond Angles (°) **
Br-C=C 128.1(3) N/A
N-C=C 118.7(3) N/A

Experimental Protocols

The determination of a crystal structure by single-crystal X-ray diffraction follows a well-

established workflow.[4][5][6][7][8] The protocols for the analyzed compounds, while specific to

each case, adhere to this general methodology.
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Crystallization

The initial and often most challenging step is to obtain a single crystal of high quality, typically
with dimensions greater than 0.1 mm in all directions.[5] For (Z)-1-bromo-1-nitro-2-
phenylethene, crystals were obtained by recrystallization from glacial acetic acid and then
cyclohexane, yielding yellow needles.[1][2] Common crystallization techniques include slow
evaporation of the solvent, vapor diffusion (hanging or sitting drop), and cooling of a saturated
solution.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer in the X-ray diffractometer.[4][5] For (Z)-1-
bromo-1-nitro-2-phenylethene, data was collected on a KM4CCD kappa-geometry
diffractometer using MoKa radiation (A = 0.71073 A) at a temperature of 298 K.[1][2] The
crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[7]

Data Processing and Structure Solution

The collected diffraction data is processed to determine the unit cell dimensions and space
group. The intensities of the diffracted beams are used to solve the phase problem and
generate an electron density map of the molecule.[8] For (Z)-1-bromo-1-nitro-2-phenylethene,
the structure was solved by direct methods using the SHELXL program package.[1]

Structure Refinement

The initial structural model is refined by adjusting atomic positions, and thermal parameters to
achieve the best fit with the experimental diffraction data. The quality of the final structure is
assessed by parameters such as the R-factor.

Signaling Pathways and Workflows

The following diagrams illustrate the general workflow of X-ray crystallography and the logical
relationship of the key steps.

General workflow of single-crystal X-ray crystallography.

Logical relationship of crystallographic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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